4-fluoro-N-(quinoxalin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(quinoxalin-6-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a fluorine atom attached to the benzamide group and a quinoxaline moiety. This compound has garnered interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(quinoxalin-6-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with quinoxaline-6-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(quinoxalin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
4-fluoro-N-(quinoxalin-6-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(quinoxalin-6-yl)benzamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or antiviral activity by inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(quinoxalin-6-yl)benzamide
- 4-bromo-N-(quinoxalin-6-yl)benzamide
- 4-methyl-N-(quinoxalin-6-yl)benzamide
Comparison
4-fluoro-N-(quinoxalin-6-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved biological activity and pharmacokinetic properties compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C15H10FN3O |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
4-fluoro-N-quinoxalin-6-ylbenzamide |
InChI |
InChI=1S/C15H10FN3O/c16-11-3-1-10(2-4-11)15(20)19-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H,19,20) |
InChI Key |
AHGNPCAMIOWTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=NC=CN=C3C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.